8-(Difluoromethyl)isoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

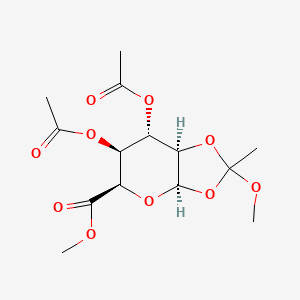

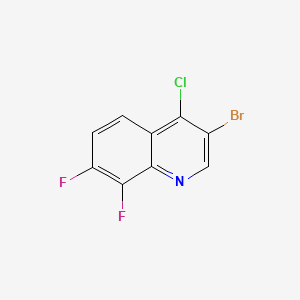

8-(Difluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H7F2N . It has an average mass of 179.166 Da and a monoisotopic mass of 179.054657 Da .

Synthesis Analysis

The synthesis of fluorinated isoquinolines, such as 8-(Difluoromethyl)isoquinoline, has been greatly developed over the last decade . The synthesis involves various methods including electrophilic, nucleophilic, radical, and cross-coupling methods . The formation of X–CF2H bond where X is C (sp), C (sp2), C (sp3), O, N, or S, is a field of research that has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

The molecular structure of 8-(Difluoromethyl)isoquinoline consists of 10 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving 8-(Difluoromethyl)isoquinoline are part of the broader field of difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . The reactions can be carried out using various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .科学的研究の応用

Synthetic Chemistry Applications

One study explores the unusual reactivity of isoquinolinones , derived from silver-catalyzed cycloisomerizations, which react with acetylenedicarboxylate derivatives to yield complex structures through intricate cascade processes. This highlights the potential of isoquinoline derivatives in synthetic organic chemistry for constructing complex molecular architectures (Fernández et al., 2019).

Biological Activity of Isoquinoline Derivatives

Research on isoquinoline alkaloids from Coptis chinensis has isolated several compounds, including derivatives related to 8-(Difluoromethyl)isoquinoline, demonstrating the potential for antimicrobial and antitumor activities. This study emphasizes the therapeutic value of isoquinoline alkaloids isolated from natural sources (Qing, 2007).

Pharmacological Potential

The pharmacological potential of nucleic acid-binding isoquinoline alkaloids is significant, with several compounds exhibiting anticancer properties. This review discusses the binding aspects and implications for drug design, highlighting isoquinoline alkaloids' role as important sources of leads for drug discovery (Bhadra & Kumar, 2011).

Antimicrobial and Antioxidant Properties

A study on the synthesis and antibacterial evaluation of novel 1,2-dihydroisoquinoline derivatives demonstrates the antimicrobial activity against both Gram-negative and Gram-positive bacteria. This research suggests the utility of isoquinoline derivatives in developing new antibacterial agents (Asghari et al., 2014).

Metallosupramolecular Chemistry

The application of 8-hydroxyquinolines in metallosupramolecular chemistry has been reviewed, emphasizing the ligand's versatility in coordination chemistry for developing supramolecular sensors and emitting devices. This highlights the broader application of the 8-hydroxyquinoline moiety, related to 8-(Difluoromethyl)isoquinoline, in materials science (Albrecht et al., 2008).

将来の方向性

The future directions in the research of 8-(Difluoromethyl)isoquinoline and similar compounds involve focusing on difluoromethylation processes that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . There is also interest in the precise site-selective installation of CF2H onto large biomolecules such as proteins .

特性

IUPAC Name |

8-(difluoromethyl)isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)8-3-1-2-7-4-5-13-6-9(7)8/h1-6,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXOFHISZHOFIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Difluoromethyl)isoquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B598300.png)